Benzenamine, 3-chloro-4-methoxy-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 3-chloro-4-methoxy-5-methyl- is an aromatic amine compound with the molecular formula C8H10ClNO It is characterized by the presence of a benzene ring substituted with a chlorine atom, a methoxy group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-chloro-4-methoxy-5-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 3-chloro-4-methoxy-5-methylbenzene followed by reduction of the nitro group to an amine. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reduction with agents such as iron and hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of Benzenamine, 3-chloro-4-methoxy-5-methyl- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with the desired specifications .
Types of Reactions:
Oxidation: Benzenamine, 3-chloro-4-methoxy-5-methyl- can undergo oxidation reactions to form corresponding nitroso, nitro, or azo compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various derivatives, such as hydroxylamines or hydrazines, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium amide in liquid ammonia at low temperatures.
Major Products Formed:
Oxidation: Nitrobenzenes, nitrosobenzenes.
Reduction: Hydroxylamines, hydrazines.
Substitution: Aminobenzenes, thiobenzenes.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 3-chloro-4-methoxy-5-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of Benzenamine, 3-chloro-4-methoxy-5-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets vary based on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Benzenamine, 3-chloro-4-methyl-
- Benzenamine, 3-methoxy-4-methyl-
- Benzenamine, 3-chloro-4-methoxy-
Comparison: Benzenamine, 3-chloro-4-methoxy-5-methyl- is unique due to the presence of both chlorine and methoxy substituents on the benzene ring, which influence its reactivity and properties. Compared to Benzenamine, 3-chloro-4-methyl-, the methoxy group in Benzenamine, 3-chloro-4-methoxy-5-methyl- increases electron density on the ring, making it more reactive towards electrophilic substitution. Similarly, the presence of the chlorine atom distinguishes it from Benzenamine, 3-methoxy-4-methyl-, affecting its nucleophilic substitution reactions .
Eigenschaften
Molekularformel |
C8H10ClNO |
---|---|
Molekulargewicht |
171.62 g/mol |
IUPAC-Name |
3-chloro-4-methoxy-5-methylaniline |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,10H2,1-2H3 |
InChI-Schlüssel |
NBWSCYUPYLOHHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.